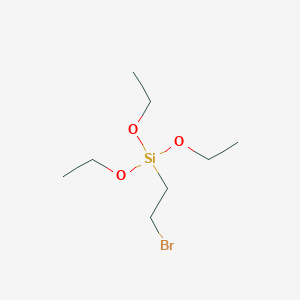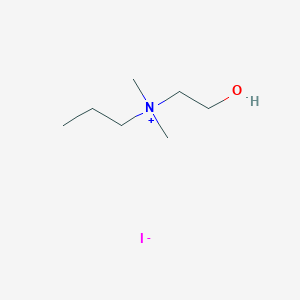
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one is an organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a bromophenyl group attached to a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is subsequently brominated to introduce the bromophenyl moiety.
Cyclization: Finally, the brominated intermediate undergoes cyclization to form the benzotriazinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The benzotriazinone core can be formed through cyclization reactions involving suitable intermediates.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are used for the reduction of nitro groups.
Bromination: Bromine or N-bromosuccinimide (NBS) are typical brominating agents.
Cyclization: Cyclization reactions often require acidic or basic conditions to facilitate ring closure.
Major Products Formed
The major products formed from these reactions include intermediates with nitro, amine, and bromophenyl groups, ultimately leading to the formation of this compound.
Scientific Research Applications
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins or enzymes, while the benzotriazinone core can modulate biological activity. Detailed studies on the molecular targets and pathways are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one
- 3-(2-Fluorophenyl)-1,2,3-benzotriazin-4(3H)-one
- 3-(2-Iodophenyl)-1,2,3-benzotriazin-4(3H)-one
Uniqueness
3-(2-Bromophenyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
34489-86-6 |
|---|---|
Molecular Formula |
C13H8BrN3O |
Molecular Weight |
302.13 g/mol |
IUPAC Name |
3-(2-bromophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H8BrN3O/c14-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)15-16-17/h1-8H |
InChI Key |
MCHJCNNSXMIQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)









![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)


